molecular formula C14H24N4O B2439676 4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101199-53-3

4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2439676
CAS No.: 2101199-53-3
M. Wt: 264.373
InChI Key: CBIQFKMTNSVNIL-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, an isopropyl group, and a methyl group attached to the pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step forms the core structure of the pyrazole.

    Introduction of Substituents: The amino group, cyclohexyl group, isopropyl group, and methyl group are introduced through various substitution reactions. These reactions often involve the use of reagents such as alkyl halides, amines, and cyclohexyl derivatives.

    Final Assembly: The final step involves the coupling of the substituted pyrazole with a carboxamide group. This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the cyclohexyl and isopropyl groups.

    4-Amino-N-cyclohexyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the isopropyl and methyl groups.

    4-Amino-N-methyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the cyclohexyl and isopropyl groups.

Uniqueness

4-amino-N-cyclohexyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl, isopropyl, and methyl groups enhances its stability, solubility, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

4-amino-N-cyclohexyl-N-methyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-10(2)18-9-12(15)13(16-18)14(19)17(3)11-7-5-4-6-8-11/h9-11H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQFKMTNSVNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)N(C)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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